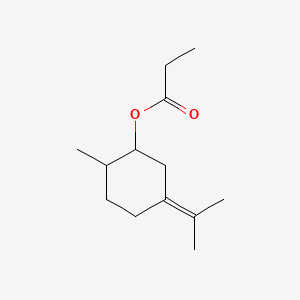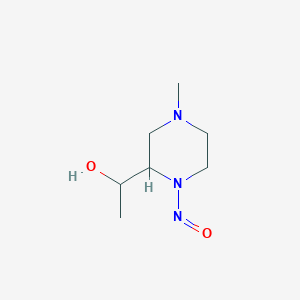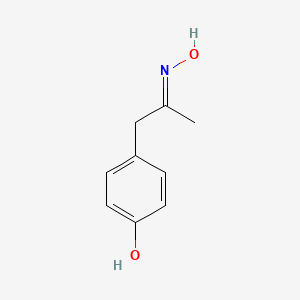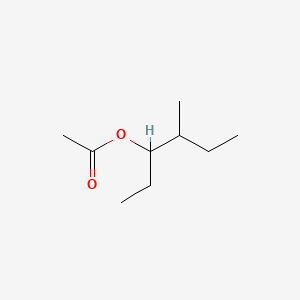
2-Methyl-5-(1-methylethylidene)cyclohexyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(1-methylethylidene)cyclohexyl propionate is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanone and is known for its unique chemical structure and properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methylethylidene)cyclohexyl propionate typically involves the reaction of cyclohexanone with isopropylidene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to promote the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(1-methylethylidene)cyclohexyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(1-methylethylidene)cyclohexyl propionate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(1-methylethylidene)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pulegone: A stereoisomer of 2-Methyl-5-(1-methylethylidene)cyclohexyl propionate with similar chemical properties.
Cyclohexanone derivatives: Other derivatives of cyclohexanone with varying substituents and reactivity.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
55066-57-4 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(2-methyl-5-propan-2-ylidenecyclohexyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h10,12H,5-8H2,1-4H3 |
InChI-Schlüssel |
BJSRPZMUHWIMMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CC(=C(C)C)CCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)



![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
